molecular formula C24H28O2 B1244780 Bixin aldehyde

Bixin aldehyde

Cat. No. B1244780
M. Wt: 348.5 g/mol
InChI Key: IMKFJOUBSRCEPD-DBTAAFGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bixin dialdehyde is an apo carotenoid that is the dialdehyde obtained by reduction of the terminal methyl ester and carboxy groups of bixin. It has a role as a plant metabolite. It is an apo carotenoid, an enal and a dialdehyde. It derives from a bixin.

Scientific Research Applications

Biosynthesis and Genetic Engineering

  • Bixin Biosynthesis in Bixa Orellana

    Bixin, also known as annatto, is a pigment derived from the seeds of Bixa orellana. The biosynthesis of bixin involves three key enzymes: lycopene cleavage dioxygenase, bixin aldehyde dehydrogenase, and norbixin carboxyl methyltransferase, which sequentially convert lycopene into bixin. Genetic manipulation in Escherichia coli demonstrated the potential for expanded bixin production (Bouvier, Dogbo, & Camara, 2003).

  • Molecular Characterization of Bixin

    Recent advances in the molecular understanding of bixin have revealed that its biosynthetic genes are not only present in Bixa but also in Crocus and Vitis. This opens up the possibility of alternative natural sources for bixin production (Siva et al., 2010).

  • Carotenoid Cleavage Dioxygenases in Bixin Biosynthesis

    New discoveries in carotene cleavage dioxygenases (CCDs) show their significant role in the production of bixin aldehyde from lycopene. Identifying various CCD genes involved in this process has broadened the understanding of bixin biosynthesis (Us-Camas et al., 2022).

Industrial and Environmental Applications

  • Bixin Extraction and Purification Technologies

    Advances in mechanical extraction technologies for bixin from annatto seeds, such as using a screen-topped spouted bed, have shown potential in improving yield and purity, presenting a more environmentally friendly extraction method (Taham, Silva, & Barrozo, 2016).

  • Bixin as a Biosorbent for Heavy Metals

    Bixin has been explored as a potential biosorbent for Hg2+ in aqueous solutions. Studies have shown its effectiveness in removing mercury, suggesting its utility in environmental applications (Vieira et al., 2021).

  • Photostability and Encapsulation of Bixin

    Research on the light stability of bixin encapsulated with different polysaccharides has provided insights into enhancing its photostability, critical for its use in various industrial applications (Barbosa, Borsarelli, & Mercadante, 2005).

properties

Product Name

Bixin aldehyde

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedial

InChI

InChI=1S/C24H28O2/c1-21(13-7-15-23(3)17-9-19-25)11-5-6-12-22(2)14-8-16-24(4)18-10-20-26/h5-20H,1-4H3/b6-5+,13-7+,14-8+,17-9+,18-10+,21-11+,22-12+,23-15+,24-16+

InChI Key

IMKFJOUBSRCEPD-DBTAAFGWSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=O)/C)/C)/C=C/C=C(/C=C/C=O)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=O)C=CC=C(C)C=CC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bixin aldehyde
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Reactant of Route 3
Bixin aldehyde
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Bixin aldehyde
Reactant of Route 6
Bixin aldehyde

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